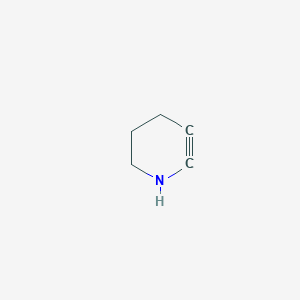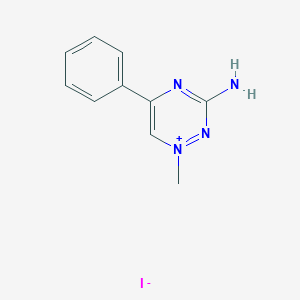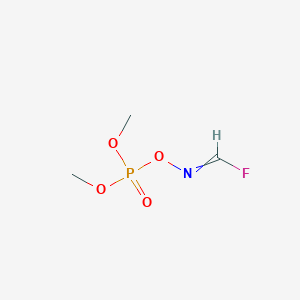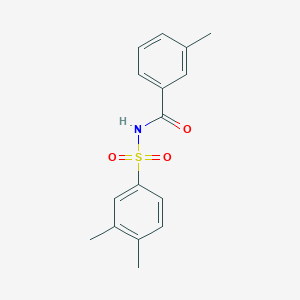
(Methanetellurinyl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Methanetellurinyl)methane is an organotellurium compound characterized by the presence of a tellurium atom bonded to a methane molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Methanetellurinyl)methane typically involves the reaction of tellurium tetrachloride with a suitable methane derivative under controlled conditions. One common method is the reaction of tellurium tetrachloride with methyl lithium, which results in the formation of this compound along with lithium chloride as a byproduct. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process generally includes steps such as purification, distillation, and crystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: (Methanetellurinyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state tellurium compounds.
Substitution: The tellurium atom in this compound can be substituted with other atoms or groups, leading to the formation of new organotellurium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and organometallic reagents are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tellurium dioxide, while substitution reactions can produce a variety of organotellurium compounds.
科学的研究の応用
(Methanetellurinyl)methane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce tellurium-containing functional groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: this compound is used in the production of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
作用機序
The mechanism of action of (Methanetellurinyl)methane involves its interaction with molecular targets through the tellurium atom. The compound can form bonds with various biomolecules, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed that the tellurium atom plays a crucial role in mediating these interactions.
Similar Compounds:
Dimethyltelluride: Another organotellurium compound with two methyl groups bonded to tellurium.
Tellurium Tetrachloride: A precursor used in the synthesis of various organotellurium compounds.
Tellurium Dioxide: An oxidation product of this compound.
Uniqueness: this compound is unique due to its specific structure and reactivity. Unlike dimethyltelluride, which has two methyl groups, this compound has only one, leading to different chemical properties and reactivity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.
特性
| 114439-85-9 | |
分子式 |
C2H6OTe |
分子量 |
173.7 g/mol |
IUPAC名 |
methyltellurinylmethane |
InChI |
InChI=1S/C2H6OTe/c1-4(2)3/h1-2H3 |
InChIキー |
LYLSNRNGMCYFSX-UHFFFAOYSA-N |
正規SMILES |
C[Te](=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)
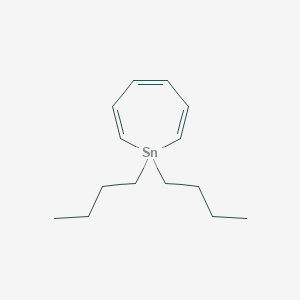
![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/no-structure.png)
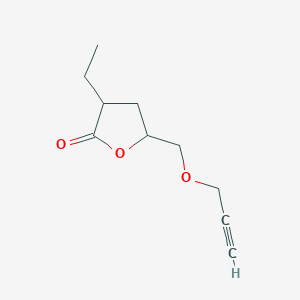
![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)
